molecular formula C15H19N3O2 B13883074 tert-butyl N-[2-(1,5-naphthyridin-2-yl)ethyl]carbamate

tert-butyl N-[2-(1,5-naphthyridin-2-yl)ethyl]carbamate

Cat. No.: B13883074
M. Wt: 273.33 g/mol
InChI Key: CYFIKWWTFIGMHR-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(1,5-naphthyridin-2-yl)ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It features a tert-butyl group, a naphthyridine moiety, and an ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: Common reagents used in these reactions include tert-butyl chloroformate, ethylamine, and various catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(1,5-naphthyridin-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler carbamate derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-(1,5-naphthyridin-2-yl)ethyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the synthesis of drugs targeting specific biological pathways or diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of products with specific properties and applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(1,5-naphthyridin-2-yl)ethyl]carbamate involves its interaction with molecular targets in biological systems. The naphthyridine moiety can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

  • tert-Butyl N-(2-aminoethyl)carbamate
  • tert-Butyl N-(2-(methylamino)ethyl)carbamate
  • tert-Butyl N-(2-(benzylamino)ethyl)carbamate

Uniqueness: tert-Butyl N-[2-(1,5-naphthyridin-2-yl)ethyl]carbamate is unique due to the presence of the naphthyridine moiety, which imparts specific chemical and biological properties. This distinguishes it from other carbamate derivatives that may lack this structural feature.

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

tert-butyl N-[2-(1,5-naphthyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C15H19N3O2/c1-15(2,3)20-14(19)17-10-8-11-6-7-12-13(18-11)5-4-9-16-12/h4-7,9H,8,10H2,1-3H3,(H,17,19)

InChI Key

CYFIKWWTFIGMHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC2=C(C=C1)N=CC=C2

Origin of Product

United States

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